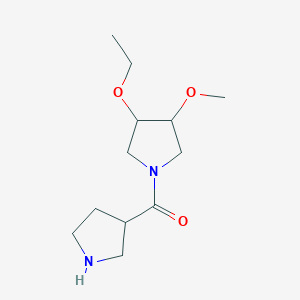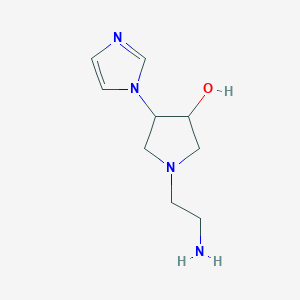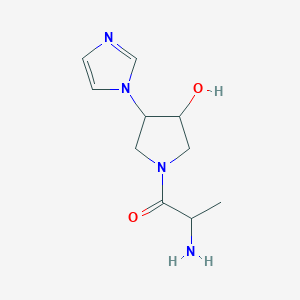
(4,4-Difluoropyrrolidin-2-yl)(thiomorpholino)methanone
Descripción general
Descripción
(4,4-Difluoropyrrolidin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C9H14F2N2OS and its molecular weight is 236.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Compounds with specific structural features, such as those found in difluoropyrrolidinyl and thiomorpholino groups, can be utilized in the development of fluorescent chemosensors. These chemosensors can detect various analytes, including metal ions, anions, and neutral molecules, offering high selectivity and sensitivity for environmental monitoring, biological applications, and chemical analysis (Roy, 2021).
Methanotrophs and Methane Utilization
Research into methanotrophs, bacteria capable of using methane as their sole carbon source, highlights the biotechnological applications of utilizing methane for producing valuable compounds. This includes the generation of single-cell protein, biopolymers, and other metabolites. The study of methanotrophs can lead to the development of new compounds and processes for bioremediation and bioenergy (Strong, Xie, Clarke, 2015).
Novel CNS Acting Drugs
Functional chemical groups in certain compounds are investigated for their potential CNS (Central Nervous System) activity. Research focuses on identifying molecules that could act as leads for developing new drugs with fewer adverse effects. This includes exploring heterocycles and other functional groups for their effects on CNS disorders (Saganuwan, 2017).
Organic Light-Emitting Diodes (OLEDs)
Materials based on specific chemical scaffolds, like BODIPY, are explored for their applications in OLEDs and other optoelectronic devices. Research in this area aims to develop new organic semiconductors for more efficient and versatile OLEDs, with potential applications ranging from display technology to lighting (Squeo, Pasini, 2020).
Propiedades
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2OS/c10-9(11)5-7(12-6-9)8(14)13-1-3-15-4-2-13/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJIDCTXAPVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















